2-Chloro-N-isopropylacetamide

Fungicide Antifungal Crop Protection

Substituting lower N-alkyl chloroacetamides (methyl, ethyl) for this compound routinely causes failed nucleophilic displacements and unreliable LC-MS/MS quantitation due to mismatched LogP and steric profiles. 2-Chloro-N-isopropylacetamide (CAS 2895-21-8) resolves these failures: • Prothoate synthesis: Authentic intermediate for organophosphorus pesticide analytical standards (multi-residue method validation). • Propachlor metabolite: Structurally verified, quantifiable tracer for environmental fate & bioremediation studies (EAWAG-BBD pathway confirmed). • Antifungal lead: CYP450 inhibitor with EC50 = 0.02 mg/L against cereal pathogens - distinct from triazole MOA. Full QC documentation. Immediate global dispatch.

Molecular Formula C5H10ClNO
Molecular Weight 135.59 g/mol
CAS No. 2895-21-8
Cat. No. B1583802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-isopropylacetamide
CAS2895-21-8
Molecular FormulaC5H10ClNO
Molecular Weight135.59 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)CCl
InChIInChI=1S/C5H10ClNO/c1-4(2)7-5(8)3-6/h4H,3H2,1-2H3,(H,7,8)
InChIKeyGYPNJSBBOATUPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-isopropylacetamide: Physicochemical Properties


2-Chloro-N-isopropylacetamide (CAS 2895-21-8) is an N-substituted chloroacetamide derivative with the molecular formula C5H10ClNO and a molecular weight of 135.59 g/mol [1]. It is characterized as a white to off-white crystalline solid with a melting point range of 58–60 °C . The compound features a reactive electrophilic chloroacetyl group (Cl-CH2-C=O) coupled to an isopropyl-substituted amide, which confers distinct steric and electronic properties relative to its lower alkyl homologs (e.g., methyl, ethyl, n-propyl) . As a versatile building block in organic synthesis, it serves as a key intermediate in the production of the organophosphorus pesticide Prothoate and appears as a primary hydrolytic metabolite in the environmental degradation pathway of the acylanilide herbicide Propachlor [2].

2-Chloro-N-isopropylacetamide: Generic Substitution Risks


Attempts to substitute 2-Chloro-N-isopropylacetamide with closely related analogs such as 2-Chloro-N-methylacetamide (MW 107.5) or 2-Chloro-N-ethylacetamide (MW 121.6) without rigorous re-optimization frequently fail due to three interdependent factors: (1) significant differences in lipophilicity (calculated LogP of 0.79 for the isopropyl derivative versus 0.06 for the methyl analog ), which alter membrane permeability and chromatographic retention; (2) the isopropyl group's steric bulk substantially modulates the reactivity of the chloroacetyl moiety toward nucleophilic displacement [1]; and (3) the compound's specific role as both a defined synthetic intermediate for Prothoate and a stable, quantifiable environmental metabolite of Propachlor [2] cannot be replicated by other N-alkyl chloroacetamides, which generate different degradation products and lack this validated analytical utility. Generic substitution thus introduces uncharacterized risks in reaction kinetics, product purity, and analytical method reliability.

2-Chloro-N-isopropylacetamide: Differentiation from Analogs


Fungicidal Potency Against Cereal Crop Pathogens

2-Chloro-N-isopropylacetamide (2CPA) demonstrates fungicidal activity through inhibition of the cytochrome P450 enzyme system, disrupting ergosterol biosynthesis in fungal cells . In in vitro assays against fungal isolates from cereal crops and wheat, 2CPA exhibited an EC50 value of 0.02 mg/L . While direct head-to-head data with other N-alkyl chloroacetamides are not available in the primary literature, this potency is notable when compared to the EC50 values reported for other chloroacetamide derivatives evaluated under similar conditions, which typically range from 100 to 200 mg/L [1].

Fungicide Antifungal Crop Protection

Unique Propachlor Degradation Metabolite

In microbial degradation studies of the acylanilide herbicide propachlor (2-chloro-N-isopropylacetanilide), 2-Chloro-N-isopropylacetamide is unequivocally identified as a key intermediate metabolite [1]. The bacterial strain Moraxella DAK3, when grown solely on propachlor, releases 2-Chloro-N-isopropylacetamide into the culture medium. Subsequently, a second strain, Xanthobacter MAB2, can utilize this specific metabolite as a sole carbon and energy source for growth [1]. This defined, two-step biodegradation pathway is not observed for other N-alkyl chloroacetamides (e.g., methyl or ethyl analogs), as strain DAK3 does not metabolize the corresponding acetanilides lacking the isopropyl substitution [1].

Environmental Fate Metabolite Bioremediation

Lipophilicity and ADME vs. Lower Homologs

The predicted octanol-water partition coefficient (LogP) is a critical determinant of membrane permeability and bioavailability. For 2-Chloro-N-isopropylacetamide, the predicted LogP is 0.79 (KOWWIN v1.67 estimate) . This value is substantially higher than that of its N-methyl analog (2-Chloro-N-methylacetamide), which has a reported LogP of approximately 0.06 . This difference of +0.73 log units translates to a theoretical ~5.4-fold increase in lipophilicity, suggesting improved passive diffusion across biological membranes. Furthermore, the compound's larger molecular volume (128.8 cm³/mol) and higher enthalpy of vaporization (48.8 kJ/mol) relative to its lower alkyl homologs influence its solid-state stability and handling properties.

Lipophilicity LogP Drug Design

Steric Effects on Nucleophilic Substitution

The rate of nucleophilic substitution at the chloroacetyl carbon is modulated by the steric environment created by the N-substituent. Pyrolysis studies of N-substituted chloroacetamides (RNHCOCH2Cl) demonstrate that the nature of the R group significantly affects reaction pathways and product yields [1]. For 2-Chloro-N-isopropylacetamide, the branched isopropyl group introduces greater steric hindrance compared to linear alkyl chains (e.g., n-propyl, ethyl). This steric effect can attenuate undesirable side reactions, such as N-alkylation or premature hydrolysis, thereby improving the yield and purity of the desired S-alkylation products when used as an electrophilic building block in the synthesis of thioether derivatives [2].

Reactivity Steric Hindrance Synthetic Chemistry

Key Intermediate for Prothoate Synthesis

2-Chloro-N-isopropylacetamide is a documented and essential intermediate in the synthesis of Prothoate (O,O-diethyl S-(isopropylcarbamoylmethyl) phosphorodithioate) [1]. The synthesis involves the reaction of sodium O,O-diethyl phosphorodithioate with 2-Chloro-N-isopropylacetamide [1]. This specific compound is required because the isopropyl group is an integral part of the final Prothoate molecule, which is used as an analytical standard for detecting multi-residue organophosphorus pesticides [2]. Use of an analog (e.g., N-methyl or N-ethyl chloroacetamide) would yield a different organophosphorus compound, not Prothoate, and would be incompatible with established analytical protocols.

Synthetic Intermediate Organophosphorus Pesticide

2-Chloro-N-isopropylacetamide: Application Scenarios


Cereal Fungicide Development

Based on its demonstrated high fungicidal potency (EC50 = 0.02 mg/L) against cereal crop pathogens , 2-Chloro-N-isopropylacetamide is a prime candidate for lead optimization programs aimed at developing novel antifungal agents with reduced application rates and improved environmental profiles. Its specific mechanism of action, involving cytochrome P450 inhibition, offers a distinct mode of action from conventional triazole fungicides .

Acylanilide Herbicide Bioremediation

As a uniquely identified and quantifiable metabolite in the microbial degradation pathway of Propachlor [1], 2-Chloro-N-isopropylacetamide is an indispensable analytical standard and research tool for environmental scientists studying the fate, transport, and bioremediation of acylanilide herbicides in soil and water systems. It enables precise tracking of propachlor degradation and assessment of microbial community activity [1].

Prothoate & Organophosphorus Standard Synthesis

For analytical chemistry laboratories and agrochemical quality control facilities, 2-Chloro-N-isopropylacetamide is the required starting material for the synthesis of Prothoate (P838810), a key analyte in multi-residue methods for detecting organophosphorus pesticides [2]. Its use ensures the generation of authentic, structurally verified standards necessary for accurate quantification and regulatory compliance [2].

Lipophilic Chloroacetamide Probes & Inhibitors

The predicted LogP of 0.79, which is significantly higher than its methyl analog , makes 2-Chloro-N-isopropylacetamide a valuable scaffold in medicinal chemistry for designing cell-permeable probes or covalent inhibitors where enhanced membrane permeability is required. Its moderate steric bulk also provides a useful tuning handle for modulating off-target reactivity and metabolic stability [3].

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